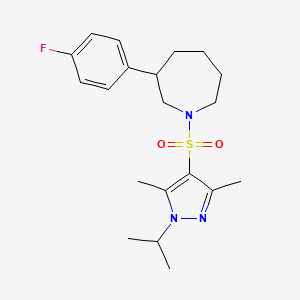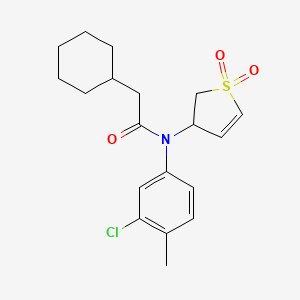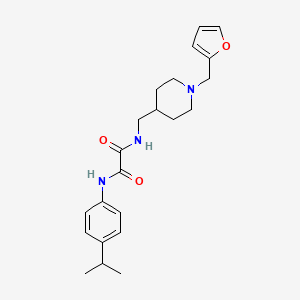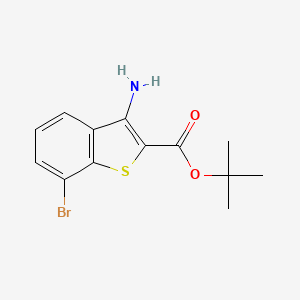![molecular formula C25H26FN5O4 B2745044 9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-37-0](/img/structure/B2745044.png)
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H26FN5O4 and its molecular weight is 479.512. The purity is usually 95%.
BenchChem offers high-quality 9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystal Engineering
Research on structurally related pyrido[2,3-d]pyrimidine diones has shown that these compounds can have diverse crystal structures and molecular arrangements, influenced by different substituents and interactions such as hydrogen bonding and π-π stacking interactions. For instance, studies on several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed similar molecular structures but different crystal structures, highlighting the role of substituents in determining the solid-state arrangement of these molecules (Jorge Trilleras et al., 2009). Such insights are crucial for designing materials with desired properties, including pharmaceuticals and organic electronic devices.
Synthesis and Characterization
The synthesis and characterization of related compounds, such as pyrimido[1,2-a]pyrimidine-2,4(3H)-diones, have been explored to understand their chemical behavior and potential applications. Research has shown that these compounds can be synthesized in good to excellent yields and exhibit properties that may be fine-tuned for specific applications, such as urease inhibition (A. Rauf et al., 2010). Such studies are fundamental for the development of new pharmaceuticals and agrochemicals.
Photophysical Properties and Applications
The design and synthesis of novel compounds incorporating the pyrimidine-phthalimide structure have demonstrated interesting photophysical properties, such as solid-state fluorescence and solvatochromism. These properties are particularly relevant for the development of new materials for optoelectronic applications and chemical sensing. For example, derivatives of pyrimidine-phthalimide have been synthesized and characterized for their potential in pH-sensing applications due to their strong fluorescence and colorimetric changes upon protonation (Han Yan et al., 2017).
Pharmacological Applications
Compounds with similar core structures have been evaluated for their pharmacological potential, including anti-inflammatory and anticancer activities. For instance, research on 1,8-dioxo-octahydroxanthenes, which share a resemblance in structural complexity, showed promising anti-proliferative properties against cancer cell lines (Naveen Mulakayala et al., 2012). These findings suggest potential therapeutic applications of structurally related compounds.
properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O4/c1-15-12-29(19-10-9-17(34-3)11-20(19)35-4)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)2)14-16-7-5-6-8-18(16)26/h5-11,15H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUOVREAZZIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)
![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)

![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)
![3-(3-fluorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)
![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2744974.png)
![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2744975.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)
